2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid
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Overview
Description
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9BrO4 It is characterized by the presence of a bromine atom, a methoxy group, and a hydroxyacetic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid typically involves the bromination of 3-methoxyphenylacetic acid followed by hydrolysis. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methoxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid exerts its effects depends on its interaction with molecular targets. The bromine atom and methoxy group can influence the compound’s binding affinity to enzymes or receptors. The hydroxyacetic acid moiety may participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyacetic acid moiety.
2-(4-Bromo-3-methoxyphenyl)acetic acid: Similar but lacks the hydroxy group, affecting its chemical properties and reactivity.
Uniqueness
2-(4-Bromo-3-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of functional groups it possesses. The presence of both a bromine atom and a hydroxyacetic acid moiety provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H9BrO4 |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
IHUNKUIRYRKWJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)Br |
Origin of Product |
United States |
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